

Technical Support Center: Veverimer In Vivo Experiments

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Compound of Interest

Compound Name: Veverimer

Cat. No.: B611672

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in **Veverimer** in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Veverimer** and how does it work?

A1: **Veverimer** is an investigational, orally administered, non-absorbed polymer designed to treat metabolic acidosis.[1] It is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.[2] **Veverimer** works by binding to hydrochloric acid (HCl) in the gastrointestinal (GI) tract and removing it from the body through feces.[2][3] This removal of HCl from the GI tract leads to a net increase in serum bicarbonate concentration, helping to correct metabolic acidosis.[2][4] Unlike traditional alkali therapies, **Veverimer** does not introduce counterions like sodium, which can be problematic for patients with chronic kidney disease (CKD) who may have sodium-sensitive comorbidities.[1]

Q2: What is the expected outcome of **Veverimer** administration in a preclinical model of metabolic acidosis?

A2: In preclinical models, such as the adenine-induced chronic kidney disease (CKD) rat model, oral administration of **Veverimer** is expected to lead to a dose-dependent increase in serum bicarbonate levels.[2] Additionally, you should observe a significant increase in fecal chloride excretion, confirming the mechanism of HCl binding and removal.[2]

Q3: What level of increase in serum bicarbonate has been observed in human clinical trials?

A3: Clinical trials have shown that **Veverimer** can significantly increase serum bicarbonate levels. In a 12-week study, 59% of patients treated with **Veverimer** achieved a composite primary endpoint of a 4 mmol/L or greater increase in serum bicarbonate or a normal serum bicarbonate level, compared to 22% in the placebo group.[5] A 40-week extension study showed that at 52 weeks, 63% of patients on **Veverimer** met this endpoint compared to 38% on placebo.[6] The mean increase in serum bicarbonate in the **Veverimer** group was approximately 4.4 mmol/L at 12 weeks and was sustained at 52 weeks.[3][4] However, the VALOR-CKD trial showed a smaller than expected difference of approximately 1 mEq/L in serum bicarbonate between the **Veverimer** and placebo groups.[7][8]

Q4: What are the common adverse events observed with **Veverimer** in clinical trials?

A4: The most commonly reported treatment-related adverse events are gastrointestinal in nature.[5] These include diarrhea, flatulence, nausea, and constipation.[5] In a 12-week trial, these events occurred in 13% of patients receiving **Veverimer** compared to 5% in the placebo group.[5] However, in a longer 40-week extension study, gastrointestinal adverse events were more frequent in the placebo group (26%) than in the **Veverimer** group (21%).[3] No patients in the **Veverimer** group of the extension study discontinued treatment due to an adverse event.[6]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Increase in Serum Bicarbonate

| Potential Cause | Troubleshooting/Mitigation Strategy |
|------------------------------------|---|
| Variability in Animal Model | <p>The adenine-induced CKD model can have inherent variability.^[9] Ensure consistent induction of CKD by carefully controlling the dose and duration of adenine administration.^[9]</p> <p>Consider using oral gavage for adenine administration to reduce variability compared to dietary administration.^[9] Monitor baseline serum bicarbonate and kidney function to ensure uniformity across experimental groups.</p> |
| Dosing and Formulation Issues | <p>Ensure accurate and consistent oral administration of Veverimer. For preclinical studies, oral gavage is a precise method.^[10] If using a suspension, ensure it is homogenous before each dose to prevent variability in the amount of polymer administered.^[11] The viscosity of the formulation is important for ease of delivery.^[11]</p> |
| Dietary Factors | <p>The composition of the animal's diet can influence gastrointestinal pH and the amount of HCl available for binding. Standardize the diet across all experimental groups.</p> |
| Patient-Related Factors (Clinical) | <p>In clinical trials, factors such as age, sex, and baseline bicarbonate levels can influence the response to Veverimer.^[12] Subgroup analyses have suggested that the effects may be more pronounced in individuals over 65 years or in females.^[12]</p> |

Issue 2: High Variability in Fecal Chloride Excretion

| Potential Cause | Troubleshooting/Mitigation Strategy |
|-------------------------------|---|
| Incomplete Fecal Collection | Ensure complete and accurate collection of feces over a defined period. Use metabolic cages designed for the specific animal model to minimize sample loss. |
| Dietary Chloride Content | The amount of chloride in the diet will directly impact the amount available for binding and excretion. Maintain a consistent and known chloride content in the animal feed throughout the study. |
| Analytical Method Variability | Validate the analytical method used to measure chloride concentration in fecal samples to ensure accuracy and reproducibility. |

Data Presentation

Table 1: Summary of **Veverimer** Efficacy in Clinical Trials

| Trial Identifier | Duration | Primary Efficacy Endpoint | Veverimer Group | Placebo Group | P-value | Reference |
|------------------------------|------------|---|-----------------|---------------|---------|--|
| NCT03317444 | 12 Weeks | % of patients with ≥ 4 mmol/L increase in serum bicarbonate or normalization | 59% (71/120) | 22% (20/89) | <0.0001 | [5] |
| NCT03390842 (Extension) | 52 Weeks | % of patients with ≥ 4 mmol/L increase in serum bicarbonate or normalization | 63% | 38% | 0.0015 | [3] [6] |
| VALOR-CKD (NCT03710291) | ~27 Months | Hazard ratio for CKD progression | 0.99 | - | 0.90 | [7] [13] |
| Subgroup Analysis (Diabetes) | 52 Weeks | Mean increase in serum bicarbonate (mmol/L) | 4.4 | 2.9 | <0.05 | [4] |
| Subgroup Analysis | 52 Weeks | Mean increase in | 5.4 | 2.4 | <0.001 | [14] |

(≥65 years)
serum
bicarbonat
e (mEq/L)

Table 2: Common Gastrointestinal Adverse Events in a 12-Week Clinical Trial (NCT03317444)

| Adverse Event | Veverimer Group (n=124) | Placebo Group (n=93) | Reference |
|-----------------|----------------------------|-------------------------|---------------------|
| Diarrhea | 9% (11) | 3% (3) | [5] |
| Flatulence | Not Reported | Not Reported | [5] |
| Nausea | Not Reported | Not Reported | [5] |
| Constipation | Not Reported | Not Reported | [5] |
| Total GI Events | 13% (16) | 5% (5) | [5] |

Experimental Protocols

Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

This protocol is based on descriptions of the adenine-induced CKD model used in **Veverimer** preclinical studies.[\[2\]](#)[\[15\]](#)[\[16\]](#)

Objective: To induce a model of CKD with metabolic acidosis in rats.

Materials:

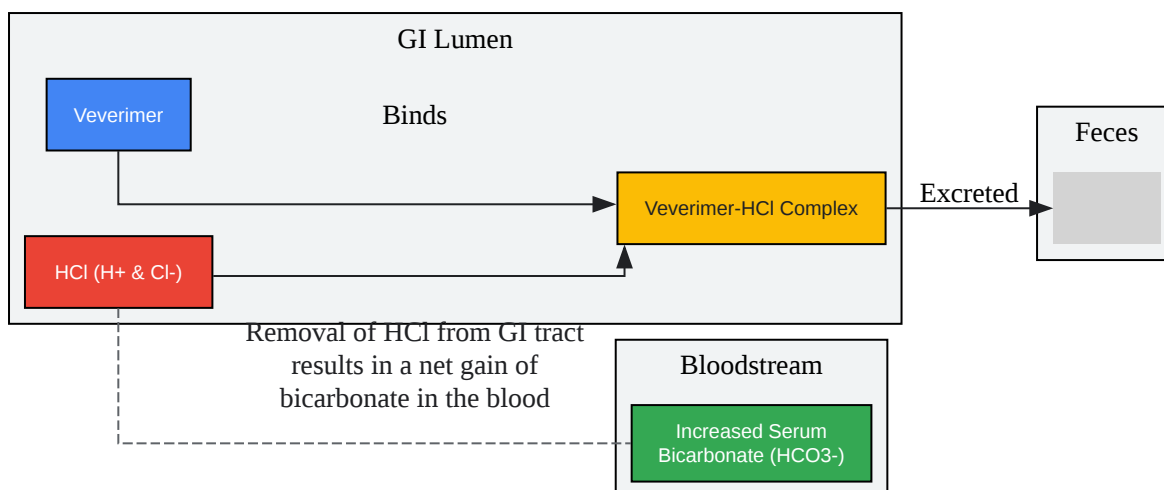
- Male Sprague-Dawley or Wistar rats
- Adenine
- Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles

- Standard rat chow

Procedure:

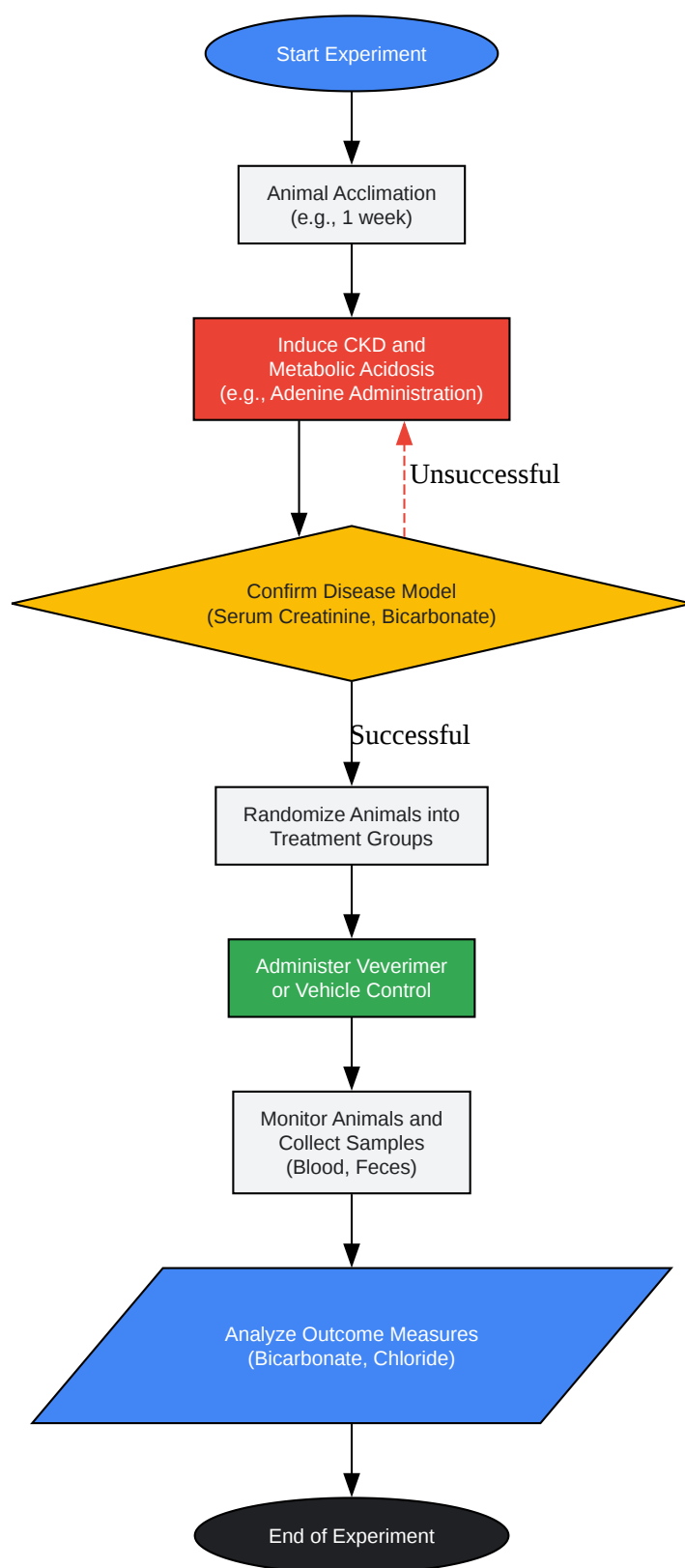
- Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.^[9]
- Induction of CKD: Administer adenine orally to the rats. While some studies mix adenine in the feed (e.g., 0.25% to 0.75% w/w), oral gavage of a specific dose (e.g., 50 mg/kg) daily for 28 days can induce CKD with less biological variation.^[9]
- Monitoring: Monitor the animals daily for clinical signs of toxicity.^[9] Regularly measure body weight and food/water intake.
- Confirmation of CKD and Metabolic Acidosis: At the end of the induction period, collect blood samples to measure serum creatinine, blood urea nitrogen (BUN), and serum bicarbonate to confirm the development of CKD and metabolic acidosis.^[9]
- **Veverimer** Administration: Once CKD and metabolic acidosis are established, randomize the animals into treatment groups (vehicle control, different doses of **Veverimer**). Administer **Veverimer** orally (e.g., mixed in the diet or via gavage) for the specified duration of the study.
- Outcome Measures:
 - Serum Bicarbonate: Collect blood samples at specified time points to measure changes in serum bicarbonate levels.
 - Fecal Chloride Excretion: House animals in metabolic cages for a defined period (e.g., 24 hours) to collect feces for the analysis of chloride content.
 - Kidney Function: Monitor serum creatinine and BUN throughout the study.
 - Histopathology: At the end of the study, collect kidney tissues for histological analysis to assess the extent of tubulointerstitial fibrosis and crystal deposition.^[9]

Visualizations



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Caption: **Veverimer**'s mechanism of action in the gastrointestinal tract.



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Caption: General workflow for a **Veverimer** in vivo experiment.

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